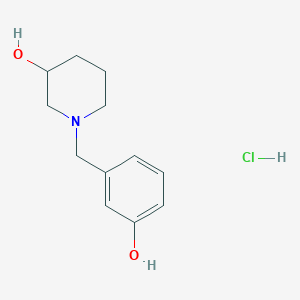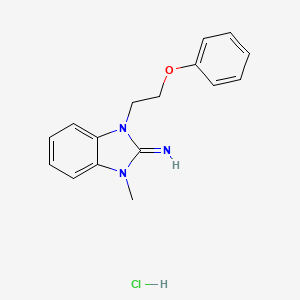![molecular formula C21H22O3 B5219272 2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
2-[4-(2-methoxyphenoxy)butoxy]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-methoxyphenoxy)butoxy]naphthalene, commonly known as 2-MBN, is a synthetic compound that belongs to the family of naphthalene derivatives. This compound has been widely used in scientific research due to its unique physical and chemical properties. 2-MBN is a non-toxic, non-flammable, and non-corrosive compound that is soluble in organic solvents such as chloroform and methanol.
作用機序
The mechanism of action of 2-MBN is not fully understood. However, it is believed that 2-MBN interacts with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. This interaction leads to a change in the conformation of the biological molecule, which can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
2-MBN has been shown to have a low toxicity profile and does not have any significant effects on the physiological functions of cells. However, it has been shown to interact with biological molecules such as proteins, nucleic acids, and lipids, which can lead to changes in their conformation and function.
実験室実験の利点と制限
One of the main advantages of 2-MBN is its ability to detect biological molecules with high sensitivity and specificity. It is also non-toxic and non-corrosive, which makes it safe to use in lab experiments. However, one of the limitations of 2-MBN is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-MBN in scientific research. One of the areas of research is the development of new fluorescent probes based on 2-MBN for the detection of specific biological molecules. Another area of research is the use of 2-MBN as a photosensitizer for photodynamic therapy. Additionally, the use of 2-MBN as a surfactant for the preparation of nanoparticles is an area of research that has the potential for significant applications in drug delivery and biomedical imaging.
Conclusion:
In conclusion, 2-[4-(2-methoxyphenoxy)butoxy]naphthalene is a synthetic compound that has been widely used in scientific research due to its unique physical and chemical properties. The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. 2-MBN has been used as a fluorescent probe, photosensitizer, and surfactant in scientific research. Its mechanism of action involves interaction with biological molecules such as proteins, nucleic acids, and lipids through hydrophobic interactions and hydrogen bonding. The advantages of 2-MBN include its high sensitivity and specificity for the detection of biological molecules, while its limitations include its low solubility in water. There are several future directions for the use of 2-MBN in scientific research, including the development of new fluorescent probes, the use of 2-MBN as a photosensitizer for photodynamic therapy, and the use of 2-MBN as a surfactant for the preparation of nanoparticles.
合成法
The synthesis of 2-MBN involves the reaction between 2-naphthol and 2-bromoethyl-2-methoxyphenyl ether in the presence of potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by column chromatography to obtain pure 2-MBN.
科学的研究の応用
2-MBN has been widely used in scientific research due to its unique physical and chemical properties. It has been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy and as a surfactant for the preparation of nanoparticles.
特性
IUPAC Name |
2-[4-(2-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-20-10-4-5-11-21(20)24-15-7-6-14-23-19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16H,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERGJRFLSIBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyphenoxy)butoxy]naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5219192.png)
![(1-{[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5219193.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)
![2-phenylethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5219218.png)
![2-(4-methoxybenzyl)-6-[(4-propyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5219225.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)
![N-(6-methoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5219242.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)
![N,N-dipropyl-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5219247.png)


![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
